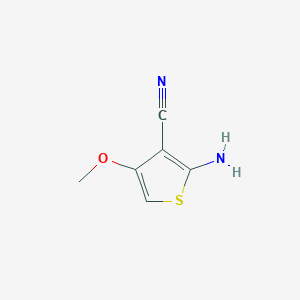
6-Ethoxyquinoline-2-carbaldehyde
Vue d'ensemble
Description
“6-Ethoxyquinoline-2-carbaldehyde” is a chemical compound with the CAS Number: 100063-12-5 . It has a molecular weight of 201.22 and is a solid at room temperature . It is typically stored at -20°C .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “6-Ethoxyquinoline-2-carbaldehyde”, can be achieved through the Vilsmeier–Haack reaction . Various nucleophiles can be introduced into 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde by substitution of chlorine using different reaction conditions .
Molecular Structure Analysis
The molecular structure of “6-Ethoxyquinoline-2-carbaldehyde” is represented by the linear formula C12H11NO2 .
Chemical Reactions Analysis
The chemistry of quinoline-3-carbaldehyde and related analogs involves the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The reactions of quinoline-2(6,8)-carbaldehydes with arenes by the action of strong Brønsted (H2SO4, CF3SO3H) or Lewis (AlCl3, AlBr3) acids led to the formation of substituted diarylmethylquinolines .
Physical And Chemical Properties Analysis
“6-Ethoxyquinoline-2-carbaldehyde” is a solid at room temperature . It has a molecular weight of 201.22 and is typically stored at -20°C .
Applications De Recherche Scientifique
Antibacterial Activity
6-Ethoxyquinoline-2-carbaldehyde and its derivatives have shown significant antibacterial activity. For instance, 7-chloro-2-ethoxyquinoline-3-carbaldehyde, a derivative of 6-Ethoxyquinoline-2-carbaldehyde, showed good activity against E. coli with an inhibition zone of 12.00±0.00 mm . This suggests that 6-Ethoxyquinoline-2-carbaldehyde could be used to develop new antibacterial agents .
Antioxidant Activity
Quinoline derivatives, including 6-Ethoxyquinoline-2-carbaldehyde, have demonstrated antioxidant activities. In a study, compounds 5 and 6 displayed the strongest antioxidant activity with IC 50 of 2.17 and 0.31 µg/mL relative to ascorbic acid (2.41 µg/mL), respectively . This indicates the potential of 6-Ethoxyquinoline-2-carbaldehyde in the development of antioxidant drugs .
Anticancer Activity
Quinoline heterocycle is a useful scaffold to develop bioactive molecules used as anticancer agents . Although specific studies on the anticancer activity of 6-Ethoxyquinoline-2-carbaldehyde are not available, its structural similarity to other quinoline derivatives suggests potential anticancer properties.
Antimalarial Activity
Quinoline-based compounds have been used in the development of antimalarial drugs . While there is no direct evidence of 6-Ethoxyquinoline-2-carbaldehyde being used as an antimalarial agent, its quinoline structure suggests it could be explored for such applications.
Synthesis of Novel Compounds
6-Ethoxyquinoline-2-carbaldehyde can be used in the synthesis of novel compounds. For example, 2-chloro-6-fluoroquinoline-3-carbaldehyde was synthesized using 6-Ethoxyquinoline-2-carbaldehyde . These novel compounds can be further tested for various biological activities.
Molecular Docking Studies
6-Ethoxyquinoline-2-carbaldehyde and its derivatives can be used in molecular docking studies. In one study, compounds 6 and 8 exhibited better binding affinity in their in silico molecular docking against E. coli DNA gyrase . This suggests the potential use of 6-Ethoxyquinoline-2-carbaldehyde in the development of new drugs through molecular docking studies.
Orientations Futures
The future directions of “6-Ethoxyquinoline-2-carbaldehyde” research could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities . It’s also important to conduct long-term field experiments to provide better explanations for changes in biochar properties as it undergoes aging, its longer-term effects on soil properties, and timing of re-application of different biochars .
Mécanisme D'action
Mode of Action
It has been observed that quinolinecarbaldehydes, a group to which 6-ethoxyquinoline-2-carbaldehyde belongs, can undergo reactions with arenes under superelectrophilic activation . This suggests that 6-Ethoxyquinoline-2-carbaldehyde may interact with its targets through electrophilic activation, leading to structural modifications .
Result of Action
Reactions of quinoline-2(6,8)-carbaldehydes with arenes have been observed to lead to the formation of the corresponding 2(6,8)-(diarylmethyl)quinolines . This suggests that 6-Ethoxyquinoline-2-carbaldehyde may have similar effects.
Propriétés
IUPAC Name |
6-ethoxyquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-11-5-6-12-9(7-11)3-4-10(8-14)13-12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZJIHGBMXGHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613948 | |
| Record name | 6-Ethoxyquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxyquinoline-2-carbaldehyde | |
CAS RN |
100063-12-5 | |
| Record name | 6-Ethoxyquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)
